5-bromo-4-methoxy-1-methyl-1H-pyrazole
Overview
Description
Scientific Research Applications
Precursor for Pyrazole Derivatives
5-bromo-4-methoxy-1-methyl-1H-pyrazole is explored as a precursor in the synthesis of various pyrazole derivatives. For example, brominated trihalomethylenones, including compounds similar to 5-bromo-4-methoxy-1-methyl-1H-pyrazole, have been used to create 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other related compounds. These derivatives result from cyclocondensation reactions with hydrazine monohydrate in ethanol, showcasing the versatility of this chemical in synthesizing a range of pyrazole-based structures (Martins et al., 2013).
Role in Tautomerism Studies
The compound's structure has been utilized in understanding the annular tautomerism of NH-pyrazoles. These studies involve X-ray crystallography and NMR spectroscopy to determine the tautomerism in solution and the solid state, offering insights into the structural dynamics of pyrazoles (Cornago et al., 2009).
Synthesis of Antidepressant Compounds
Research into the synthesis of various 3,5-diphenyl-2-pyrazoline derivatives, which potentially include 5-bromo-4-methoxy-1-methyl-1H-pyrazole, has indicated their application in developing antidepressant medications. These compounds are synthesized by reacting certain precursors with hydrazine hydrate and have shown promising results in reducing immobility times in behavioral tests, which is a key marker in antidepressant efficacy (Palaska et al., 2001).
Acoustic Property Studies
Studies on the acoustic properties of substituted pyrazoles, including compounds similar to 5-bromo-4-methoxy-1-methyl-1H-pyrazole, have been conducted. These studies provide insights into the solute-solvent and solute-solute interactions, which are critical in understanding the physical characteristics of these compounds in various solutions (Ikhe et al., 2005).
Synthesis of Antibacterial Compounds
The synthesis of novel oxadiazoles, which might involve 5-bromo-4-methoxy-1-methyl-1H-pyrazole as a starting material, has shown potential antibacterial activity. These compounds have been tested against various bacterial strains, indicating their significance in developing new antibacterial agents (Rai et al., 2009).
properties
IUPAC Name |
5-bromo-4-methoxy-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVAMRAUGUSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methoxy-1-methyl-1H-pyrazole | |
CAS RN |
1784137-82-1 | |
Record name | 5-bromo-4-methoxy-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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